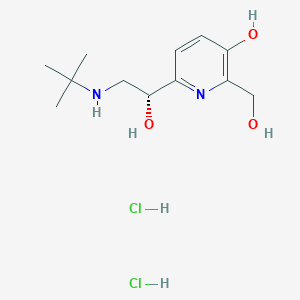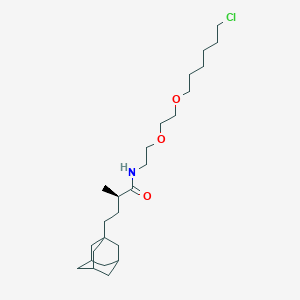
(R)-4-((3R,5R,7R)-Adamantan-1-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)-2-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HyT36 is a small molecule hydrophobic tag that promotes the degradation of fusion proteins and the pseudokinase Her3 . It is primarily used in scientific research to study protein degradation and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HyT36 involves multiple steps, including the formation of a hydrophobic tag and its attachment to a specific molecular structure. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of HyT36 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and tested for quality before being distributed for research purposes .
Chemical Reactions Analysis
Types of Reactions
HyT36 undergoes various chemical reactions, including:
Oxidation: HyT36 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert HyT36 into reduced forms with different properties.
Substitution: HyT36 can participate in substitution reactions where specific functional groups are replaced by others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of HyT36 .
Scientific Research Applications
HyT36 has a wide range of scientific research applications, including:
Chemistry: Used to study protein degradation and stability.
Biology: Helps in understanding the role of fusion proteins and pseudokinases in cellular processes.
Industry: Utilized in the development of new research tools and technologies
Mechanism of Action
HyT36 exerts its effects by promoting the degradation of fusion proteins and the pseudokinase Her3. It selectively destabilizes these proteins, leading to their degradation through the ubiquitin-proteasome pathway. This process involves the binding of HyT36 to the target proteins, marking them for degradation by the cellular machinery .
Comparison with Similar Compounds
Similar Compounds
HyT36(-Cl): An inactive control compound of HyT36 used in protein folding research.
Poloxin-2HT: A similar hydrophobic tag used for protein degradation studies.
Uniqueness
HyT36 is unique in its ability to selectively promote the degradation of fusion proteins and the pseudokinase Her3. Its specific hydrophobic tag structure allows for targeted protein destabilization, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C25H44ClNO3 |
|---|---|
Molecular Weight |
442.1 g/mol |
IUPAC Name |
(2R)-4-(1-adamantyl)-N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]-2-methylbutanamide |
InChI |
InChI=1S/C25H44ClNO3/c1-20(6-7-25-17-21-14-22(18-25)16-23(15-21)19-25)24(28)27-9-11-30-13-12-29-10-5-3-2-4-8-26/h20-23H,2-19H2,1H3,(H,27,28)/t20-,21?,22?,23?,25?/m1/s1 |
InChI Key |
FRQCQVUXVOJKTG-AXYUOHRYSA-N |
Isomeric SMILES |
C[C@H](CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCOCCOCCCCCCCl |
Canonical SMILES |
CC(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCOCCOCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-[6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile](/img/structure/B11930660.png)
![4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one;hydrochloride](/img/structure/B11930668.png)
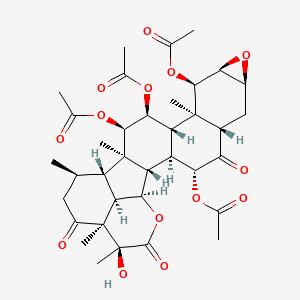
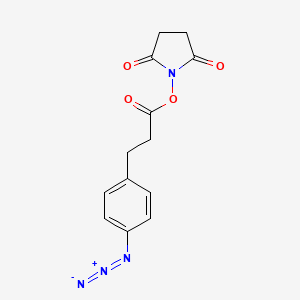
![benzenesulfonic acid;N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine](/img/structure/B11930694.png)
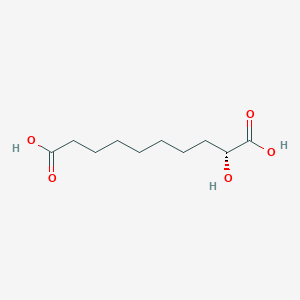
![7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11930711.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(5-((3-fluorophenyl)ethynyl)pyridin-2-yl)methanone](/img/structure/B11930720.png)
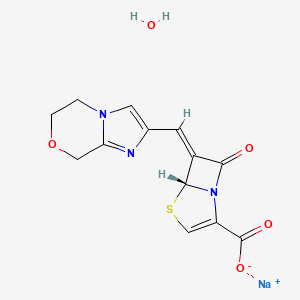
![hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B11930725.png)
